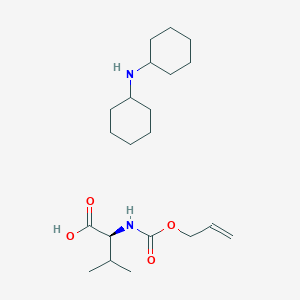

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid

Description

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-5-14-9(13)10-7(6(2)3)8(11)12/h11-13H,1-10H2;4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t;7-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEDQCVMDXQLMC-ZLTKDMPESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115491-97-9 | |

| Record name | L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115491-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the protection and deprotection of functional groups, as well as the formation of amide bonds. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

The compound N-cyclohexylcyclohexanamine; (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore the applications of this compound, supported by data tables and relevant case studies.

Molecular Formula

The molecular formula for N-cyclohexylcyclohexanamine; (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid is CHNO.

Structural Characteristics

- Cyclohexyl Group : Provides hydrophobic characteristics, influencing the compound's interaction with biological membranes.

- Amino Acid Derivative : The presence of a carboxylic acid group allows for potential interactions in metabolic pathways.

Pharmaceutical Development

N-cyclohexylcyclohexanamine has been investigated for its potential as a therapeutic agent. Its structure suggests possible activity as:

- Antidepressants : Compounds with similar amine structures have shown efficacy in modulating neurotransmitter levels.

- Anti-inflammatory Agents : The cyclohexyl moiety can enhance lipophilicity, potentially improving bioavailability and efficacy in inflammatory conditions.

Biochemical Studies

The compound can serve as a tool in biochemical assays to study:

- Enzyme Inhibition : Investigating its role as an inhibitor for specific enzymes, particularly those involved in amino acid metabolism.

- Receptor Binding Studies : Understanding its interaction with neurotransmitter receptors could provide insights into its pharmacological profile.

Synthetic Chemistry

This compound can be utilized in synthetic pathways to create more complex molecules:

- Building Block for Peptides : Its amino acid-like structure makes it suitable for synthesizing peptide chains, which are crucial in drug design.

- Functionalization Reactions : The presence of reactive groups allows for further modifications, expanding its utility in organic synthesis.

Table 1: Comparison of Biological Activities

| Activity Type | Compound | Reference |

|---|---|---|

| Antidepressant | N-cyclohexylcyclohexanamine | |

| Anti-inflammatory | N-cyclohexylcyclohexanamine | |

| Enzyme Inhibition | Various Amines |

Table 2: Synthetic Pathways

| Reaction Type | Reactants | Products |

|---|---|---|

| Amide Formation | Cyclohexylamine + Acid Chloride | N-cyclohexylamide |

| Esterification | Alcohol + Carboxylic Acid | Ester Derivatives |

Case Study 1: Antidepressant Activity

A study investigating various amine compounds found that derivatives similar to N-cyclohexylcyclohexanamine exhibited significant serotonin reuptake inhibition. This suggests potential use in treating depression and anxiety disorders.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of the enzyme alanine aminotransferase (ALT) showed that compounds with cyclohexyl groups could reduce enzyme activity, indicating a possible mechanism for liver protection.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Secondary Amines

Table 2: Comparison of Amino Acid Derivatives with Protective Groups

Reactivity and Stability

- N-cyclohexylcyclohexanamine : Exhibits high thermal stability due to steric shielding of the nitrogen lone pair. Its DCHA salts (e.g., Boc-MeVal-OH DCHA) are preferred in peptide synthesis for improved crystallinity and reduced hygroscopicity .

- (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid: The Alloc group is stable under acidic and basic conditions but rapidly cleaved by palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of nucleophiles like morpholine. This contrasts with Boc groups, which require strong acids (e.g., TFA) for removal .

Pharmacological and Industrial Relevance

- N-cyclohexylcyclohexanamine : Used in the formulation of long-acting injectables due to its lipophilicity, which prolongs drug release. Comparable to benzhydrylamides (e.g., compound 5 in ), which also enhance drug stability .

- Alloc-protected amino acids: Critical in synthesizing complex peptides (e.g., HIV protease inhibitors), where selective deprotection is essential.

Q & A

Basic: What is the role of N-cyclohexylcyclohexanamine in peptide synthesis, and how does it facilitate cysteine protection?

Answer:

N-cyclohexylcyclohexanamine (DCHA) is widely used as a counterion in peptide synthesis, particularly for cysteine-containing peptides. It stabilizes intermediates by forming salts with protected amino acids, enabling selective thiol group protection and deprotection. For example, in tert-butoxycarbonyl (Boc) strategies, DCHA improves solubility in organic solvents (e.g., DCM or DMF) and prevents premature disulfide bond formation during coupling steps . This ensures precise control over peptide assembly, especially in multi-cysteine systems.

Advanced: How can researchers optimize the stereochemical integrity of (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid during solid-phase peptide synthesis (SPPS)?

Answer:

To preserve stereochemistry:

- Coupling Reagents : Use HOBt/EDCI or OxymaPure/DIC to minimize racemization .

- Temperature : Maintain activation steps at 0–4°C to reduce epimerization .

- Solvent : Anhydrous DMF/DCM mixtures (1:4) balance reactivity and solubility .

- Monitoring : Chiral HPLC (e.g., Chirobiotic T column) or H-NMR analysis (e.g., δ 2.53–2.6 ppm for diastereomeric protons) confirms configuration retention .

Basic: What analytical techniques are recommended for assessing the purity and structural identity of N-cyclohexylcyclohexanamine-containing intermediates?

Answer:

Advanced: How should researchers address contradictory data on the stability of allyloxycarbonyl-protected amino acids in aqueous media?

Answer:

Contradictions arise from pH, temperature, and buffer variations. Resolve discrepancies by:

- pH Studies : Quantify hydrolysis rates at pH 5–8 using LC-MS .

- Temperature Control : Compare degradation at 25°C vs. 4°C (allyl esters are more stable at lower temps) .

- Additives : Include radical scavengers (e.g., BHT) to inhibit oxidative cleavage .

Basic: What safety precautions are critical when handling N-cyclohexylcyclohexanamine?

Answer:

| Hazard | Precaution | Reference |

|---|---|---|

| Corrosive to skin/eyes | Use nitrile gloves and goggles | |

| Inhalation risk | Work in a fume hood | |

| Storage | Store at +4°C in airtight containers |

Advanced: What strategies mitigate racemization during coupling of sterically hindered amino acids?

Answer:

- Reagents : HATU outperforms DCC in reducing racemization .

- Microwave Assistance : Shorten reaction times (2–5 min at 50°C) .

- Solvent Optimization : DMF/DCM (1:4) enhances solubility/reactivity balance .

- Quantification : Use Marfey’s reagent derivatization with HPLC analysis .

Basic: How is (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid synthesized, and what are key intermediates?

Answer:

Synthesis involves:

Esterification : React (2S)-3-methyl-2-aminobutanoic acid with allyl chloroformate in THF at 0°C .

Purification : Isolate via column chromatography (silica gel, hexane/EtOAc 3:1) .

Key intermediates include the Boc-protected amine and activated ester forms.

Advanced: How can computational modeling aid in predicting the reactivity of N-cyclohexylcyclohexanamine in peptide coupling?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.